Cas no 73398-61-5 (Decanoyl and Octanoyl Glycerides)

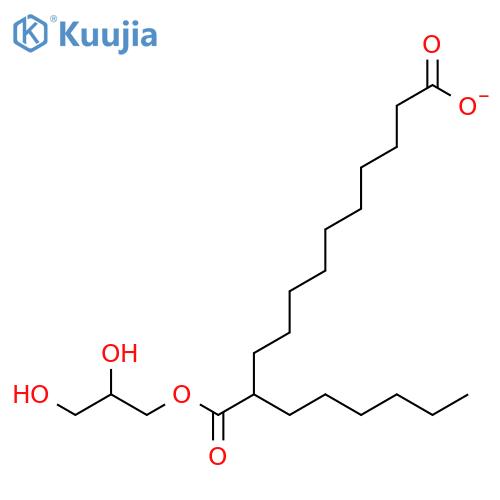

73398-61-5 structure

商品名:Decanoyl and Octanoyl Glycerides

Decanoyl and Octanoyl Glycerides 化学的及び物理的性質

名前と識別子

-

- Decanoyl- and octanoyl glycerides

- ODO

- Mixed decanoyl octanoyl glycerides

- Glyceryl Caprylate-caprate

- 61-5

- capric triglyceride

- Caprylic

- Caprylic/Capric Triglyceride

- Caprylic Capric Triglyceride

- 11-(2,3-dihydroxypropoxycarbonyl)heptadecanoate

- 73398-61-5

- Caprylic / capric triglyceride

- Decanoyl and Octanoyl Glycerides

-

- インチ: 1S/C21H40O6/c1-2-3-4-10-13-18(21(26)27-17-19(23)16-22)14-11-8-6-5-7-9-12-15-20(24)25/h18-19,22-23H,2-17H2,1H3,(H,24,25)/p-1

- InChIKey: YWHITOKQSMJXEA-UHFFFAOYSA-M

- ほほえんだ: O(C([H])([H])C([H])(C([H])([H])O[H])O[H])C(C([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(=O)[O-])=O

計算された属性

- せいみつぶんしりょう: 387.27466396g/mol

- どういたいしつりょう: 387.27466396g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 19

- 複雑さ: 366

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 107

- 疎水性パラメータ計算基準値(XlogP): 6

じっけんとくせい

- 密度みつど: 0.94-0.96

Decanoyl and Octanoyl Glycerides 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D271850-10mg |

Decanoyl and Octanoyl Glycerides |

73398-61-5 | 10mg |

$87.00 | 2023-05-18 | ||

| TRC | D271850-50mg |

Decanoyl and Octanoyl Glycerides |

73398-61-5 | 50mg |

$98.00 | 2023-05-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639961-100g |

11-((2,3-Dihydroxypropoxy)carbonyl)heptadecanoate |

73398-61-5 | 98% | 100g |

¥891.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639961-1kg |

11-((2,3-Dihydroxypropoxy)carbonyl)heptadecanoate |

73398-61-5 | 98% | 1kg |

¥3194.00 | 2024-07-28 | |

| A2B Chem LLC | AX45383-100g |

Glycerides, mixed decanoyl and octanoyl |

73398-61-5 | 95%+ | 100g |

$39.00 | 2023-12-30 | |

| Aaron | AR01EAK3-1kg |

Caprylic / Capric Triglyceride |

73398-61-5 | 98% | 1kg |

$56.00 | 2025-02-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639961-250g |

11-((2,3-Dihydroxypropoxy)carbonyl)heptadecanoate |

73398-61-5 | 98% | 250g |

¥1369.00 | 2024-07-28 | |

| A2B Chem LLC | AX45383-500g |

Glycerides, mixed decanoyl and octanoyl |

73398-61-5 | 98% | 500g |

$44.00 | 2024-04-19 | |

| Aaron | AR01EAK3-500g |

Caprylic / Capric Triglyceride |

73398-61-5 | 98% | 500g |

$33.00 | 2025-02-11 | |

| Aaron | AR01EAK3-100g |

Caprylic / Capric Triglyceride |

73398-61-5 | 98% | 100g |

$16.00 | 2025-03-06 |

Decanoyl and Octanoyl Glycerides サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:73398-61-5)Caprylic/capric triglyceride

注文番号:LE3649

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:44

価格 ($):discuss personally

Decanoyl and Octanoyl Glycerides 関連文献

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

-

2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

73398-61-5 (Decanoyl and Octanoyl Glycerides) 関連製品

- 18268-70-7(3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate))

- 7360-38-5(Glyceryl tri(2-ethylhexanoate))

- 133738-23-5(POLYGLYCERYL-10 ISOSTEARATE)

- 120486-24-0(POLYGLYCERYL-2 TRIISOSTEARATE)

- 94-28-0(Tri(ethylenglycol)bis-2-ethylhexanoate)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 152840-81-8(Valine-1-13C (9CI))

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

(CAS:73398-61-5)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Jiangsu Xinsu New Materials Co., Ltd

(CAS:73398-61-5)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ